2,7-Dipyrenyl-9,9-spirobifluorene
Description
Properties
IUPAC Name |
2',7'-di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)44-12-2-4-14-50(44)57(49)51-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)23-27-45(51)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRNMQMLMXICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C4C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Electronic Structure and Photophysical Mechanisms of 2,7 Dipyrenyl 9,9 Spirobifluorene
Excited State Dynamics and Energy Transfer Processes
The excited state behavior of 2,7-Dipyrenyl-9,9-spirobifluorene is governed by the relationship between the spirobifluorene core and the attached pyrene (B120774) chromophores. The unique spiro-linkage plays a crucial role in mediating energy and electron transfer processes.
The sp³-hybridized carbon at the heart of the spirobifluorene unit acts as an electronic insulator, effectively interrupting the π-conjugation between the two fluorene (B118485) moieties. rsc.orgnih.govossila.com This structural feature is critical in preventing undesirable electron transfer quenching. In many chromophoric systems, close proximity can lead to quenching of the excited state, but the spiro-linkage enforces a fixed, perpendicular orientation that isolates the electronic systems of the attached pyrene units.
Despite this electronic separation in the ground state, efficient intramolecular energy transfer can occur. rsc.org Upon photoexcitation of one part of the molecule, the energy can be transferred to another part through space via mechanisms like Förster Resonance Energy Transfer (FRET). In the case of this compound, energy absorbed by the spirobifluorene core can be efficiently transferred to the lower-energy pyrene moieties, leading to their characteristic emission.
Furthermore, the rigid spiro structure provides significant thermal and chemical stability and helps maintain a high triplet energy. ossila.com By breaking the conjugation, the spiro center prevents the lowering of the triplet energy level that often occurs in extended π-systems, a crucial property for applications in phosphorescent organic light-emitting diodes (OLEDs). rsc.org
While the sp³ carbon atom disrupts ground-state conjugation, evidence suggests that a form of electronic communication, known as spiroconjugation, can manifest in the excited state. rsc.org This phenomenon involves through-space electronic coupling between the otherwise isolated π-systems of the perpendicular fluorene units. Studies on similar spiro-bridged systems have demonstrated that intramolecular electron transfer can occur across the sp³ carbon link, particularly in the excited state. researchgate.net
This excited-state electronic coupling can influence the photophysical properties of the molecule. For instance, the emission maxima of spirobifluorene derivatives with extended π-systems, such as pyrene, are often red-shifted compared to the parent π-system, which can be attributed in part to the effects of spiroconjugation. rsc.org
Luminescence Phenomena and Spectral Characteristics
This compound and related compounds are known for their strong luminescent properties, which are a direct consequence of their unique molecular architecture.
Spirobifluorene-based materials are characterized by their high luminescence efficiency. The rigid structure minimizes non-radiative decay pathways that are often caused by molecular vibrations and rotations, thus promoting radiative decay (fluorescence). Research on spirobifluorene derivatives has reported impressive photoluminescence quantum yields (PLQY), with some monomers achieving values approaching near-unity (99%). nih.gov A spirobifluorene-linked bisanthracene molecule was found to have a high PLQY of 0.74. nih.gov
This high intrinsic efficiency translates to excellent performance in optoelectronic devices. OLEDs fabricated using spirobifluorene derivatives as host or emitter materials consistently demonstrate high current and external quantum efficiencies. For example, a device using 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene, a close analogue, exhibited a high current efficiency of 6.51 cd/A. ossila.com Similarly, fluorinated spirobifluorene hosts have led to devices with high luminance and external quantum efficiencies of up to 4.92%. researchgate.net
| Compound | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|
| Spirobifluorene Derivative Monomer | ~99% | nih.gov |
| 2,2'-bis(10-phenylanthracen-9-yl)-9,9'-spirobifluorene | 0.74 | nih.gov |
The emission wavelength of spirobifluorene compounds can be precisely tuned by modifying the substituents at the 2, 7, 2', and 7' positions. Attaching different π-conjugated systems to the spirobifluorene core allows for systematic control over the emission color.
When pyrene units are attached to the 2 and 7 positions, the resulting emission originates primarily from the pyrene moiety. The emission wavelength reflects that of the parent pyrene system but is typically red-shifted (shifted to a longer wavelength) by 10-30 nm. rsc.org This shift is a result of the electronic influence and substitution pattern of the spirobifluorene core on the pyrene chromophore. Further spectral shifts can be observed based on the molecule's environment. For example, the emission in a solid-state film is often red-shifted compared to the emission in a dilute solution due to intermolecular interactions. researchgate.net
Conversely, by choosing appropriate substituents, blue-shifted emission can also be achieved. For instance, non-doped OLEDs using certain fluorinated spirobifluorene derivatives have been shown to produce deep-blue light with emission peaks around 408 nm. researchgate.net
| Derivative Type | Observation | Emission Wavelength / Shift | Reference |
|---|---|---|---|
| Spirobifluorene with π-systems (e.g., pyrene) | Redshift compared to parent π-system | 10-30 nm | rsc.org |
| Pyridyl-spirobifluorene | Redshift in film vs. solution | PLfilm: 390, 408 nm | researchgate.net |
| Fluorinated Spirobifluorene (non-doped OLED) | Deep-blue emission | ~408 nm | researchgate.net |
Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their luminescence decreases or is extinguished in the solid state or at high concentrations due to the formation of non-emissive aggregates via π–π stacking. nih.govnih.gov The spirobifluorene architecture is specifically designed to counteract this effect.
The orthogonal, non-coplanar structure of this compound inherently hinders close molecular packing and strong intermolecular π–π stacking interactions. ossila.com This steric hindrance helps to maintain the individual chromophores in an electronically isolated state even in solid films, thus preserving their high luminescence efficiency. This mechanism effectively mitigates ACQ, a highly desirable trait for materials used in solid-state devices like OLEDs.
While some molecules exhibit the opposite phenomenon of aggregation-induced emission (AIE), where they become more emissive upon aggregation, the primary advantage of the spirobifluorene core is the prevention of quenching. nih.govrhhz.net By isolating the pyrene chromophores, the spiro-linkage ensures that the high quantum yield observed in solution is largely retained in the solid state, leading to bright and efficient materials.
Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Behavior
Mechanistic Understanding of AIE in Spirobifluorene Derivatives
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. In spirobifluorene derivatives, the mechanism of AIE is primarily attributed to the restriction of intramolecular rotation (RIR). In solution, the pyrenyl substituents of this compound can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence emission. acs.orgresearchgate.net
Studies on various spirobifluorene derivatives have shown that molecular structure, conformational twisting, and structural rigidity are significant factors in determining their AIE activity. acs.org The restriction of intramolecular motion is a widely accepted general mechanism for AIE. researchgate.net For instance, the AIE effect has been observed in tetraphenylethene (TPE) and its derivatives, where the restriction of the rotational motion of the phenyl rings in the aggregate state leads to a significant increase in fluorescence quantum yield. researchgate.net Similarly, in this compound, the bulky pyrenyl groups attached to the spirobifluorene core experience restricted rotation upon aggregation, which is a key factor for its AIE characteristics.
Furthermore, the formation of an assembly-induced-emission orthogonal supramolecular network, which involves a tetratopic host with a spirobifluorene core, has been shown to promote assembly-induced emission by restricting the motion of the guest molecules. rsc.org This further supports the RIR mechanism as a primary driver for AIE in spirobifluorene-based systems. While the RIR model is a dominant explanation, it is worth noting that it may not fully account for all AIE phenomena, suggesting that other factors could also be at play in specific molecular systems. researchgate.net
Influence of Molecular Packing and Intermolecular Interactions on Luminescence
The luminescence properties of this compound in the solid state are profoundly influenced by its molecular packing and the nature of intermolecular interactions. The unique three-dimensional and rigid structure of the spirobifluorene core, with two fluorene units oriented perpendicularly to each other, plays a crucial role in preventing strong intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) in many planar aromatic molecules. acs.orgossila.com
In the aggregated state, spirobifluorene derivatives can adopt various packing modes, such as herringbone, T-type, and helical arrangements. acs.org The specific packing motif directly impacts the photoluminescence behavior. For instance, helical and T-type stacking with small perpendicular distances have been shown to result in high fluorescence intensity in the aggregate state of spirobifluorene molecules. acs.org These packing arrangements can lead to the formation of J-aggregates or H-aggregates, which exhibit distinct spectroscopic signatures.
Triplet State Energy Levels and Their Engineering
The triplet state energy (ET) is a critical parameter for organic electronic materials, particularly for those used as hosts in phosphorescent organic light-emitting diodes (PhOLEDs).
Relevance to Host Material Design in Phosphorescent Organic Light-Emitting Diodes
In PhOLEDs, the host material must have a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer from the host to the guest and to confine the triplet excitons on the guest molecules. nih.gov The high triplet energy of spirobifluorene derivatives, such as this compound, makes them ideal candidates for host materials, especially for blue-emitting PhOLEDs which require hosts with particularly high triplet energies. nih.govresearchgate.netnih.gov
By chemically modifying the spirobifluorene core at various positions, such as the 2, 7, and 4' positions, it is possible to fine-tune the material's properties, including its triplet energy, charge transport characteristics, and thermal stability. rsc.orgnih.govresearchgate.net For example, attaching carbazole (B46965) units to the spirobifluorene core can lead to materials with high triplet energy levels and good thermal stability, resulting in high-performance blue PhOLEDs. rsc.org The combination of a spirobifluorene core with electron-transporting units can also yield materials with high triplet energies and improved electron mobility. rsc.org The ability to engineer the triplet state energy through molecular design is a key advantage of using spirobifluorene derivatives in the development of efficient and stable PhOLEDs.
Solvent-Dependent Photophysical Responses
The photophysical properties of this compound can exhibit significant changes depending on the surrounding solvent environment.
Influence of Solvent Polarity on Intramolecular Charge Transfer (ICT)
In push-pull chromophores, where electron-donating and electron-accepting groups are present, the polarity of the solvent can have a profound effect on the excited state dynamics, particularly on intramolecular charge transfer (ICT) processes. rsc.org For molecules with ICT character, an increase in solvent polarity can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum (solvatochromism). dtic.mil
In the case of certain fluorene derivatives, the solvent polarity can even dictate the dominant relaxation pathway of the excited state. For example, in a nonpolar solvent like cyclohexane, a locally excited state might be favored, leading to efficient intramolecular energy transfer. rsc.org Conversely, in a polar solvent such as acetonitrile, a solvent-stabilized twisted intramolecular charge transfer (TICT) state can become the dominant species, which may limit the formation of triplet states. rsc.org The investigation of 2-diethylamino-7-nitrofluorene, a push-pull system, revealed that the solvent determines the potential energy landscape and the available excited state pathways, with dual fluorescence arising from different excited state minima. nih.gov While this compound is not a classic push-pull system, the polarizability of the pyrene substituents can still lead to solvent-dependent photophysical responses, although likely to a lesser extent than in molecules with strong donor-acceptor groups. The interaction of the molecule's dipole moment with the solvent's polarity can influence the energy levels of the ground and excited states, thereby affecting the absorption and emission spectra.
Circularly Polarized Luminescence (CPL) Properties and Solvent Sensitivity of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the circularly polarized luminescence (CPL) properties and solvent sensitivity of the compound this compound. While the unique architecture of this molecule, which combines the rigid, chiral spirobifluorene core with the fluorescent pyrene chromophores, suggests potential for interesting chiroptical properties, no dedicated studies detailing these characteristics are publicly available.
The 9,9'-spirobifluorene (SBF) scaffold is a well-established building block for chiral materials. Its rigid, orthogonal geometry can effectively transmit chirality to appended chromophores, making it a promising candidate for inducing CPL. Furthermore, the pyrene moiety is known for its strong fluorescence and tendency to form excimers, which can significantly influence the photophysical properties, including CPL. The interaction between the chiral SBF core and the pyrene units would be expected to result in dissymmetry in the emission of left- and right-circularly polarized light.
The sensitivity of CPL to the solvent environment is a known phenomenon in chiral molecules. Changes in solvent polarity can alter the excited-state dynamics, molecular conformation, and aggregation behavior, thereby influencing the CPL sign and magnitude (the luminescence dissymmetry factor, g_lum). For a molecule like this compound, it is conceivable that different solvents could modulate the intramolecular and intermolecular interactions of the pyrene units, leading to observable changes in its CPL response.
However, without experimental data from published research, any discussion of the specific CPL properties and solvent sensitivity of this compound remains speculative. Detailed research findings and data tables, as requested, cannot be provided at this time due to the absence of such information in the surveyed scientific literature. Further experimental investigation is required to elucidate the chiroptical behavior of this specific compound.
Charge Transport Characteristics and Mechanisms in 2,7 Dipyrenyl 9,9 Spirobifluorene Systems
Carrier Transport Mechanisms in Molecular Solids
In the study of organic semiconductors, two primary models describe charge transport: band transport and hopping transport. wikipedia.org Band transport is characteristic of highly ordered crystalline materials where strong intermolecular coupling leads to the formation of delocalized electronic bands, similar to inorganic semiconductors. tuwien.ac.at In this model, charge carriers are delocalized over the entire crystal and their movement is limited by scattering events with lattice vibrations (phonons). tuwien.ac.at Consequently, in the band-like regime, mobility typically decreases with increasing temperature. acs.orgaip.org
Conversely, hopping transport is the dominant mechanism in disordered or amorphous organic materials where charge carriers are localized on individual molecules or small segments of a polymer chain. tuwien.ac.at In this model, charge transport occurs through a series of "hops" between adjacent localized states, a process that is typically assisted by thermal energy (phonons). tuwien.ac.at Therefore, in the hopping regime, mobility generally increases with temperature. wikipedia.org The transition between these two regimes is not always sharp and can be influenced by factors such as electronic coupling between molecules, the energy of reorganization, and temperature. acs.orgnih.gov In many organic semiconductors, the transport mechanism exists in a complex intermediate state between pure band and pure hopping models. rsc.org
The 9,9-spirobifluorene core provides a rigid and well-defined three-dimensional structure. mdpi.comossila.com This rigidity is advantageous for charge transport as it helps to minimize the reorganization energy associated with charge hopping between molecules. The spiro linkage, with its sp3-hybridized carbon, creates a perpendicular arrangement of the two fluorene (B118485) units. rsc.org This unique geometry prevents strong intermolecular π-π stacking, which can lead to the formation of charge traps, and promotes the formation of stable amorphous films with good morphological stability. mdpi.comossila.com
The rigid framework ensures that the electronic coupling between adjacent molecules is maintained, facilitating efficient charge transfer. nih.gov Modifications to the spirobifluorene core, such as the introduction of pyrenyl groups at the 2 and 7 positions, can further enhance these properties by extending the π-conjugation and influencing the molecular packing, thereby improving the charge transport capabilities of the material. mdpi.com Covalent organic frameworks (COFs) constructed from spirobifluorene units can create rigid, well-defined channels that facilitate the diffusion of reactants and support catalytic processes. chinesechemsoc.org
Charge Mobility and Balance in Device Architectures
The performance of organic light-emitting diodes (OLEDs) and other organic electronic devices is critically dependent on the efficient transport of both holes and electrons and the ability to balance their injection and transport within the device.
The versatility of the spirobifluorene scaffold allows for targeted modifications to enhance either hole or electron transport properties. For instance, attaching electron-donating groups, such as aromatic amines, to the spirobifluorene core can significantly improve its hole-transporting capabilities. mdpi.com The well-known hole-transporting material (HTM) Spiro-OMeTAD is a prime example of this strategy. researchgate.net Conversely, attaching electron-withdrawing moieties can transform the spirobifluorene derivative into an efficient electron-transporting material (ETM). scispace.com
In the case of 2,7-Dipyrenyl-9,9-spirobifluorene, the pyrenyl substituents play a crucial role in defining its charge transport characteristics. The extended π-system of the pyrene (B120774) units can facilitate intermolecular charge transfer, contributing to both hole and electron mobility. The specific substitution pattern on the spirobifluorene core, such as at the 2,7- versus the 2,2'-positions, has been shown to significantly influence hole mobility due to differences in intermolecular interactions. ntu.edu.tw The introduction of a silicon atom in place of the central carbon in a spiro-MeOTAD structure has been shown to increase hole mobility. acs.org
Table 1: Comparison of Hole Mobility in Spirobifluorene Derivatives
| Compound | Substitution Position | Attached Group | Hole Mobility (cm²/Vs) | Reference |
|---|---|---|---|---|
| 27DPSF | 2,7- | Diphenylamino | High | ntu.edu.tw |
| 22DPASF | 2,2'- | Diphenylamino | High | ntu.edu.tw |
| 22DPSF | 2,2'- | Diphenylamino | High | ntu.edu.tw |
| 22DTSF | 2,2'- | Di(p-tolyl)amino | Moderate | ntu.edu.tw |
| 22DBPSF | 2,2'- | Di(biphenyl)amino | Lower | ntu.edu.tw |
| Spiro-MeOTAD | 2,2',7,7'- | Di-p-methoxyphenylamine | - | researchgate.netresearchgate.net |
Note: "High," "Moderate," and "Lower" are relative comparisons based on the findings in the cited source.
Achieving a balance between the flux of holes and electrons within the emissive layer is paramount for high-efficiency OLEDs. aip.orgacs.org An imbalance can lead to a surplus of one type of carrier, which can quench excitons or leak into adjacent layers, reducing the device's quantum efficiency and operational stability. researchgate.net The use of specialized hole-transporting layers (HTLs) and electron-transporting layers (ETLs) is a common strategy to control the injection and transport of charges to the emission zone. aip.org
Materials based on this compound can be employed in various layers of an OLED to help achieve this crucial balance. By carefully selecting the substituents on the spirobifluorene core, its energy levels (HOMO and LUMO) can be tuned to align appropriately with adjacent layers, thereby optimizing charge injection and confinement. mdpi.com For instance, incorporating an insulating polymer layer can reduce the number of excess electrons, leading to better carrier balance and increased device efficiency. nih.gov The performance of OLEDs can be significantly improved by optimizing the balance of injected charge carriers through methods like UV-ozone treatment of the anode. dntb.gov.ua
Influence of Molecular Structure and Morphology on Charge Transport
The charge transport properties of molecular materials are intrinsically linked to their molecular structure and the way the molecules pack together in the solid state (morphology). utwente.nl Even subtle changes in molecular geometry or intermolecular arrangement can have a profound impact on charge mobility. nih.gov
The rigid, non-planar structure of the spirobifluorene core in this compound is a key determinant of its favorable charge transport characteristics. mdpi.com This rigidity helps to maintain a consistent intermolecular electronic coupling, which is essential for efficient charge hopping. nih.gov The perpendicular orientation of the fluorene units minimizes detrimental π-π stacking, which can create energy traps and hinder charge movement. mdpi.com This leads to the formation of morphologically stable amorphous films, which is advantageous for device fabrication and longevity. ossila.com
Steric Hindrance and Prevention of Close Packing to Promote Amorphous Film Formation
The formation of stable, high-quality amorphous thin films is a critical requirement for the fabrication of efficient and long-lasting organic electronic devices. In this regard, the inherent structure of the 9,9-spirobifluorene core provides a significant advantage. ossila.comd-nb.info The spiro-linkage, where two fluorene units are connected through a single sp³-hybridized carbon atom, forces the two moieties into a perpendicular orientation. ossila.comd-nb.info This rigid, non-planar structure inherently disrupts intermolecular packing, effectively preventing the strong π-π stacking that often leads to crystallization in planar aromatic molecules. ossila.comd-nb.info
The introduction of bulky pyrenyl substituents at the 2 and 7 positions of the spirobifluorene backbone further enhances this effect. The large, sterically demanding nature of the pyrene units creates significant spatial hindrance, further inhibiting the close approach and ordered arrangement of adjacent molecules. This pronounced steric effect is instrumental in promoting the formation of morphologically stable amorphous films, which are known for their isotropic properties and reduced number of grain boundaries that can act as charge traps. The resulting glassy solid state is crucial for the reproducibility and operational stability of devices. ossila.com
Impact of Substitution Patterns on Electronic Coupling and Charge Delocalization
The electronic properties of spirobifluorene derivatives are highly tunable through the strategic placement of substituents on the fluorene rings. Substitution at the 2,7-positions is a well-established method for extending the π-conjugation of the molecule and thereby influencing its charge transport characteristics. ossila.com In the case of this compound, the pyrenyl groups, which are large polycyclic aromatic hydrocarbons, are electronically coupled to the spirobifluorene core.
This electronic communication allows for the delocalization of charge carriers (holes or electrons) across the entire molecular framework. The degree of this delocalization is a critical factor in determining the efficiency of intramolecular charge transfer. The connection at the 2 and 7 positions provides an effective pathway for conjugation, facilitating the movement of charges along the long axis of the molecule. This extended π-system can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which has significant implications for the material's optical and electronic properties. The ability to control electronic coupling and charge delocalization through specific substitution patterns is a key strategy in the molecular engineering of advanced organic semiconductor materials. nih.gov
Experimental Methodologies for Determining Charge Transport Mechanisms in Thin Films
To experimentally probe the charge transport mechanisms in thin films of materials like this compound, several specialized techniques are employed. These methods provide valuable insights into key parameters such as charge carrier mobility, which is a measure of how quickly a charge can move through the material under the influence of an electric field.
One of the most common techniques is the Time-of-Flight (TOF) method. In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light is used to generate a sheet of charge carriers near one electrode. Under an applied bias, these carriers drift across the film to the counter electrode. By measuring the time it takes for the carriers to traverse the film (the transit time), the charge carrier mobility can be calculated.
Another powerful technique is the measurement of Space-Charge-Limited Current (SCLC) . nih.govacs.orgresearchgate.net In this method, a single-carrier device (either hole-only or electron-only) is fabricated. As the applied voltage is increased, the current flowing through the device becomes limited by the build-up of space charge within the organic layer. By analyzing the current-voltage characteristics in the SCLC regime, the charge carrier mobility can be extracted. The SCLC method is particularly useful for materials with high charge carrier densities and can provide information about the presence of charge traps.
These experimental methodologies are crucial for building a comprehensive understanding of the structure-property relationships that govern charge transport in this compound and for the rational design of new and improved organic electronic materials.
Advanced Spectroscopic and Computational Investigations of 2,7 Dipyrenyl 9,9 Spirobifluorene
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can accurately predict molecular properties, including the energies of frontier molecular orbitals, which are crucial for determining a material's electronic behavior.
Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the stability and electronic transport properties of a molecule.
For DPSPBF, the HOMO and LUMO levels are expected to be primarily influenced by its constituent parts: the spirobifluorene core and the pyrene (B120774) substituents. DFT calculations on unsubstituted pyrene show a HOMO-LUMO gap of approximately 3.78 eV. researchgate.net The spirobifluorene core, due to the sp³-hybridized central carbon, results in electronic decoupling of the two fluorene (B118485) units, which leads to a high triplet energy. ossila.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Pyrene | -5.85 | -2.07 | 3.78 | B3LYP/6-311++G(d,p) | researchgate.net |
| Azupyrene | -5.58 | -2.35 | 3.23 | B3LYP | nih.gov |
| Predicted DPSPBF | N/A | N/A | N/A | N/A | N/A |
Analysis of Molecular Orbital Surfaces and Charge Density Distributions
The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule involved in charge transport. For DPSPBF, it is predicted that the HOMO would be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich pyrene units. This delocalization is crucial for efficient hole transport.
Conversely, the LUMO is also expected to be distributed across the molecule, residing on both the spirobifluorene backbone and the pyrene substituents. nih.gov The precise nature of this distribution determines the electron-accepting capabilities and electron transport pathways. In many similar donor-acceptor systems, the HOMO is often localized on the donor part (pyrene) and the LUMO on the acceptor part (fluorene), but the large, conjugated nature of both components in DPSPBF suggests a more delocalized picture for both frontier orbitals. nih.govresearchgate.net This delocalization across both the core and the substituents is a desirable trait for ambipolar materials, which can transport both holes and electrons.
Conformational Analysis and Geometrical Optimization of DPSPBF Derivatives
The geometry of DPSPBF, particularly the dihedral angle between the pyrene substituents and the fluorene units, plays a critical role in its electronic properties. DFT is used to find the most stable (lowest energy) conformation of the molecule. The two fluorene moieties in the spirobifluorene core are orthogonally oriented. The pyrene groups attached at the 2 and 7 positions will have a certain twist angle relative to the fluorene planes to minimize steric hindrance.
This twist angle is a trade-off: a more planar conformation would maximize π-orbital overlap, leading to a smaller HOMO-LUMO gap, but would also increase steric strain. nih.gov Computational optimization would reveal the equilibrium geometry that balances these factors. Studies on similar bi-aryl systems show that these angles can significantly impact the degree of electronic communication between the molecular fragments, thereby tuning the photophysical properties. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
To understand how DPSPBF interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the excited-state properties of molecules, such as their absorption and emission of light.
Simulation of Absorption and Emission Spectra
TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption and photoluminescence (emission) spectra of a molecule. These simulations predict the wavelengths of maximum absorption (λ_max) and emission, as well as the oscillator strengths of these transitions, which correspond to the intensity of the spectral peaks.
For DPSPBF, the primary electronic transitions are expected to be π-π* transitions, localized on the extensive aromatic system. The absorption spectrum is predicted to show intense bands corresponding to the HOMO to LUMO transition and other transitions between occupied and unoccupied orbitals. nih.gov Given the large conjugated system, these absorptions are expected to be in the near-UV or visible region of the electromagnetic spectrum. researchgate.net
The emission spectrum, which is related to the molecule's fluorescence, is simulated by calculating the transition from the optimized geometry of the first excited state back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) can also be predicted and gives insight into the geometric relaxation of the molecule in the excited state.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Computational Method | Reference |
|---|---|---|---|---|
| Pyrene | ~335 | ~375, 395 | Experimental | researchgate.net |
| Protonated Pyrene | ~486 | N/A | TD-DFT | nih.gov |
| Predicted DPSPBF | N/A | N/A | N/A | N/A |
Predictive Capabilities for Photoluminescence Behavior
Beyond predicting spectra, TD-DFT can offer deeper insights into the nature of the emissive state. By analyzing the molecular orbitals involved in the electronic transition, it's possible to characterize it as local excitation (within the pyrene or fluorene units) or as an intramolecular charge transfer (ICT) state, where electron density moves from one part of the molecule to another upon excitation.
The photoluminescence of DPSPBF is expected to be strong, a characteristic feature of both pyrene and many spirobifluorene derivatives. The rigid spiro-core helps to minimize non-radiative decay pathways that can quench fluorescence, leading to high quantum yields. TD-DFT calculations can help to quantify the radiative and non-radiative decay rates, providing a theoretical estimate of the photoluminescence quantum efficiency. This predictive power is invaluable for the rational design of new and efficient light-emitting materials for next-generation displays and lighting.
High-Pressure Spectroscopic Studies
Extensive literature searches did not yield specific data regarding high-pressure spectroscopic studies conducted directly on this compound. Research in this area has been focused on the parent compound, 9,9'-spirobifluorene (SBF). mdpi.comnih.govresearchgate.net
Raman Spectroscopy for Investigating Structural Transitions and Intermolecular Interactions
No specific experimental data on the use of high-pressure Raman spectroscopy to investigate structural transitions and intermolecular interactions in this compound could be located in the reviewed scientific literature. Studies on the unsubstituted 9,9'-spirobifluorene core have shown that Raman spectroscopy is a valuable tool for probing pressure-induced changes. mdpi.comnih.govresearchgate.net However, the influence of the pyrenyl substituents at the 2 and 7 positions on these properties under high pressure has not been documented.
Characterization of Pressure-Induced Phase Transitions and Bond Hardening Effects
There is no available research characterizing pressure-induced phase transitions or bond hardening effects specifically for this compound. For the parent SBF molecule, studies have detailed pressure-induced phase transitions and the hardening of intermolecular and intramolecular bonds, reflected by the shift of Raman peaks to higher frequencies with increasing pressure. mdpi.comnih.govresearchgate.net The absence of such data for the dipyrenyl derivative means that the specific pressure points of phase transitions and the quantitative effects on bond strengths remain uncharacterized.
Time-Resolved Photophysical Measurements
Specific time-resolved photophysical measurements for this compound are not available in the current body of scientific literature. While the photophysics of the spirobifluorene core and other derivatives are subjects of research, detailed studies on the fluorescence lifetime and excited-state dynamics of this particular compound have not been published.
Fluorescence Lifetime Determinations and Decay Kinetics
No specific values for the fluorescence lifetime or detailed decay kinetics of this compound have been reported. The fluorescence lifetime is a critical parameter that indicates the average time a molecule spends in the excited state before returning to the ground state and is fundamental for applications in optoelectronic devices. nih.gov
Applications of 2,7 Dipyrenyl 9,9 Spirobifluorene in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The spirobifluorene scaffold is extensively utilized in the design of materials for OLEDs. Its rigid, non-coplanar structure helps to prevent intermolecular aggregation and excimer formation, which are common causes of reduced efficiency and poor color purity in the solid state. Modifications at various positions on the fluorene (B118485) units can yield materials with tailored charge transport capabilities and emission characteristics, suitable for different layers within an OLED stack.
Derivatives of 2,7-dipyrenyl-9,9-spirobifluorene are promising candidates for emitter materials, especially for generating high-energy blue light, which remains a significant challenge in OLED technology. The pyrene (B120774) units act as the primary luminophore, known for its high photoluminescence quantum yield and blue emission. The spirobifluorene core serves to maintain a stable amorphous state and separate the pyrene moieties, preserving their inherent optical properties.
While specific performance data for the exact this compound compound is not extensively detailed in the reviewed literature, closely related 2,7-substituted and pyrene-functionalized spirobifluorene derivatives demonstrate its potential. For instance, a device employing 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF) as the emitting layer produced broad-spectrum white light. This white OLED (WOLED) achieved a very high maximum luminance of 57,680 cd/m² and a current efficiency of 6.51 cd/A. ossila.com
For blue emission, other 2,7-substituted spiro compounds have shown strong performance. A 2,7-functionalized pyrene-based emitter was developed that provides exceptionally deep blue photoluminescence with CIE coordinates of (x = 0.16, y = 0.024) and an external quantum efficiency (EQE) of 3.1%. rsc.org Similarly, devices using 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives, which share the 2,7-substitution pattern, have yielded deep-blue emission with a maximum brightness of 3,984 cd/m² and an EQE of 2.61%. rsc.org Another related compound, 1,1'-(9,9-dimethyl-9H-fluorene-2,7-diyl)bis-pyrene, was used in a blue OLED that exhibited a luminous efficiency of 4.32 cd/A and an EQE of 2.48%. nih.gov
While vacuum deposition is the standard for manufacturing high-performance OLEDs, solution processing offers a pathway to lower-cost, large-area production. rsc.org The development of soluble small molecules is crucial for this technology. The bulky, three-dimensional nature of spirobifluorene derivatives can enhance their solubility in common organic solvents. Although literature specifically detailing the use of this compound in solution-processed OLEDs is limited, the general trend involves modifying core structures with flexible alkyl chains or other solubilizing groups to make them compatible with techniques like spin-coating or ink-jet printing. rsc.org The inherent stability and high photoluminescence efficiency of the spiro-pyrene structure make it an attractive target for the design of new solution-processable blue emitters.
The spirobifluorene architecture is exceptionally well-suited for use as a host material in both phosphorescent (PhOLED) and fluorescent OLEDs. The key is to have a host with a higher triplet energy (T₁) than the guest emitter to ensure efficient and complete energy transfer, preventing back-energy transfer and quenching.
The spiro-linkage in 9,9'-spirobifluorene disrupts the π-conjugation across the molecule, which results in a high triplet energy level (typically >2.7 eV). ossila.comresearchgate.net This makes it an ideal host for a wide range of phosphorescent emitters, including green and blue phosphors, which require high-energy hosts to operate efficiently. A 2,7-substituted spirobifluorene derivative incorporating dicarbazole and phosphine (B1218219) oxide units (Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide) was used as a host in a single-layer green PhOLED, which achieved a remarkable EQE of 13.2% and a low turn-on voltage of 2.4 V. nih.gov Another study on pyridine-substituted spirobifluorenes used as hosts reported high current efficiencies of approximately 63 cd/A for green PhOLEDs and 16 cd/A for sky-blue PhOLEDs. researchgate.net These results underscore the effectiveness of the spirobifluorene core in facilitating efficient host-to-guest energy transfer.
The introduction of fluorine atoms into the spirobifluorene framework is a powerful strategy for creating advanced host materials. Fluorination can lower the HOMO and LUMO energy levels, which facilitates better charge injection and transport. It can also increase the bandgap and triplet energy, making these materials even more suitable for hosting high-energy emitters. A series of fluorinated 9,9'-spirobifluorene derivatives have been synthesized and used as hosts for blue fluorescent OLEDs. researchgate.net One such device, using a fluorinated host and a dopant, exhibited pure blue emission with CIE coordinates of (0.149, 0.187), a low turn-on voltage of 3.4 V, a high current efficiency of 6.66 cd/A, and an impressive EQE of 4.92%. researchgate.net Another fluorinated spirobifluorene host, Spiro-(3,5)-F, when used with a blue fluorescent dopant, resulted in an OLED with a maximum current efficiency of 6.51 cd/A and a maximum EQE of 3.85%, demonstrating stable blue emission and low efficiency roll-off at high brightness. researchgate.net These findings highlight the significant advantages of fluorination in designing next-generation host materials for high-performance blue OLEDs.
Charge Transport Layers (Hole Transport Layer, Electron Transport Layer)
The 9,9-spirobifluorene (SBF) scaffold is a foundational component in the development of materials for organic electronic devices due to its rigid, orthogonal structure, which imparts high thermal stability and good charge transport properties. researchgate.netd-nb.info This unique three-dimensional geometry helps to prevent intermolecular aggregation, preserving the amorphous state of thin films, a crucial factor for device longevity and performance. researchgate.netsigmaaldrich.com While the SBF core itself is versatile, its derivatives, including this compound and related compounds, are extensively researched for their roles as both hole transport layers (HTLs) and electron transport layers (ETLs). researchgate.netmdpi.com The functionalization at the 2 and 7 positions of the spirobifluorene core is a common strategy to tailor the electronic properties of the material for either hole or electron transport. mdpi.com
For hole transport, amine derivatives are often attached to the spirobifluorene core to create materials with high hole mobility. mdpi.com Conversely, for electron transport, electron-withdrawing groups are incorporated. The modification of the spirobifluorene structure by attaching different functional moieties allows for the fine-tuning of energy levels and charge carrier mobilities, making it a versatile building block for various charge transport applications. researchgate.netmdpi.com
Design and Synthesis of Spirobifluorene-Modified Electron Transport Materials
The design of electron transport materials (ETMs) based on the spirobifluorene framework focuses on attaching electron-deficient moieties to the SBF core. This strategy aims to enhance electron-transporting capabilities while leveraging the inherent morphological stability of the spiro structure. researchgate.net
A common synthetic route begins with the bromination of the spirobifluorene core, typically at the 2 and 7 positions, to create 2,7-dibromo-9,9'-spirobifluorene (B70725). mdpi.comrsc.org This intermediate serves as a versatile platform for introducing various electron-withdrawing groups via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com
For instance, researchers have synthesized novel ETMs by combining the spirobifluorene moiety with pyridine-based groups. In one study, 2,7-bis(3,5-di(pyridin-3-yl)phenyl)-9,9′-spirobi[fluorene] (3-4PySF) and 2,7-bis(3,5-di(pyridin-4-yl)phenyl)-9,9′-spirobi[fluorene] (4-4PySF) were created. researchgate.net The pyridine (B92270) units act as electron acceptors, enhancing the material's ability to transport electrons. researchgate.net Another approach involves attaching diphenyltriazine, a strong electron-withdrawing group, to the SBF core to produce 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9′-spirobi[fluorene] (SBFTrz), a material with a high triplet energy and excellent electron transport properties. researchgate.net
The synthesis of these materials involves multi-step procedures, often starting from commercially available precursors and utilizing palladium-catalyzed coupling reactions to build the final complex structure. mdpi.comrsc.org The purification of the final products is typically achieved through techniques like column chromatography to ensure high purity, which is essential for optimal device performance. rsc.org
Impact on Device Driving Voltage and Overall Quantum Efficiency
The integration of spirobifluorene-based ETMs into organic light-emitting diodes (OLEDs) has a significant impact on key device parameters, including the driving voltage and external quantum efficiency (EQE). The enhanced electron mobility of these materials facilitates more efficient charge injection and transport from the cathode to the emissive layer.
For example, green phosphorescent OLEDs using 4-4PySF as the ETM demonstrated a lower turn-on voltage of 2.6 V compared to devices using the conventional ETM 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi). researchgate.net This reduction in driving voltage is attributed to the superior electron-transporting properties of the spirobifluorene derivative. researchgate.net
Device Architecture and Performance Optimization Strategies
The architecture of an organic electronic device is critical for maximizing its performance. In OLEDs, a typical structure consists of multiple layers, including the anode, hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), electron injection layer (EIL), and cathode, sandwiched between substrates. The strategic selection of materials for each layer, especially the charge transport layers, is a key optimization strategy.
When using spirobifluorene derivatives like this compound or its analogues, performance optimization involves several approaches. One primary strategy is the molecular engineering of the spirobifluorene core itself. By modifying the functional groups attached to the core, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection and transport between adjacent layers. nih.govrsc.org
For instance, an organic light-emitting device based on 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (a derivative of the target compound) utilized the following configuration: ITO / 2-TNATA (15 nm) / NPB (65 nm) / TPSBF (50 nm) / Alq3 (30 nm) / LiF (0.8 nm) / Al (200 nm). ossila.com This multilayer structure is designed to facilitate the smooth flow of charge carriers to the light-emitting TPSBF layer, resulting in a high maximum luminescence of 57,680 cd/m² and a current efficiency of 6.51 cd/A. ossila.com
Another optimization strategy involves the use of dopants. In many high-performance devices, the hole transport layer, often a spirobifluorene-based material like spiro-OMeTAD, is doped with additives such as lithium salts (e.g., LiTFSI) to increase its conductivity and hole mobility. d-nb.info This enhances the efficiency of hole injection from the anode and transport to the emissive layer.
The physical morphology of the material layers also plays a crucial role. The rigid, non-planar structure of spirobifluorene compounds helps in forming stable amorphous films, which is advantageous for device stability and lifetime. d-nb.infonycu.edu.tw The prevention of crystallization over time ensures that the interfaces between layers remain intact and that charge transport pathways are not disrupted.
Organic Photovoltaic Cells (OPVs)
In the realm of solar energy, this compound and its derivatives are gaining attention as promising materials for organic photovoltaic cells (OPVs). The unique properties of the spirobifluorene core, such as its three-dimensional structure and good thermal stability, are being harnessed to develop novel non-fullerene acceptors (NFAs) and hole-transporting materials for these devices. d-nb.inforsc.orgresearchgate.net The development of efficient and stable OPVs is a major research focus, with material design playing a pivotal role. nhsjs.comnih.gov
Role as Active Layer Components in Photovoltaic Devices
The active layer in an OPV is where sunlight is absorbed and converted into electrical charges (excitons), and where these charges are subsequently separated into free electrons and holes. This layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction (BHJ). aimspress.com
Spirobifluorene derivatives have been successfully employed as components in the active layer, particularly as non-fullerene acceptors. For example, a non-fullerene acceptor, SF(DPPB)₄, based on a spirobifluorene core and diketopyrrolopyrrole moieties, was designed and synthesized. rsc.org In this architecture, the spirobifluorene unit serves as a central scaffold to which electronically active groups are attached.
Another example is a molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and four perylenediimide (PDI) groups at the periphery (SBF-PDI₄). researchgate.netrsc.org This compound was designed as a non-fullerene acceptor and demonstrated intensive light absorption. When blended with a low-bandgap polymer donor (PTB7-Th), it formed the active layer of a solution-processed bulk heterojunction solar cell. researchgate.netrsc.org The three-dimensional structure of the SBF core in these acceptors helps to control the morphology of the active layer, preventing large-scale phase separation and promoting the formation of an optimal bicontinuous interpenetrating network of donor and acceptor domains, which is crucial for efficient charge separation and transport. researchgate.net
Contributions to Power Conversion Efficiency and Device Stability
The incorporation of this compound-based materials into OPVs has led to notable improvements in both power conversion efficiency (PCE) and device stability.
The use of the SF(DPPB)₄ non-fullerene acceptor in a device with the polymer donor P3HT resulted in a maximum PCE of 5.16%. rsc.org This was a significant improvement over the 3.18% PCE achieved with a conventional fullerene-based acceptor (PC₆₁BM) under similar conditions. A key contributor to this enhanced efficiency was the extremely high open-circuit voltage (Voc) of 1.14 V, compared to 0.62 V for the fullerene-based device. rsc.org
Similarly, OPVs using the SBF-PDI₄ non-fullerene acceptor achieved a high power conversion efficiency of 5.34%. researchgate.netrsc.org The favorable electronic properties, such as a low-lying LUMO energy level of -4.11 eV, and strong light absorption contributed to this performance. researchgate.netrsc.org
Beyond efficiency, device stability is a critical factor for the practical application of OPVs. Spirobifluorene-based materials contribute significantly to enhanced stability. In a study comparing devices with SF(DPPB)₄ and PC₆₁BM, the SF(DPPB)₄-based devices exhibited vastly superior thermal stability. After thermal treatment at 150 °C for 3 hours, the PCE of the SF(DPPB)₄ devices remained almost unchanged, whereas the PCE of the P3HT:PC₆₁BM devices dropped dramatically to less than 1%. rsc.org This enhanced stability is attributed to the high thermal stability of the spirobifluorene core, which helps maintain the morphology of the active layer even at elevated temperatures. rsc.org Improving both PCE and stability are primary objectives in OPV research, and the use of cross-linkable materials and interfacial modification are also key strategies being explored. nih.govresearchgate.net
Device Performance Data
Click to view interactive data table
| Device Type | Spirobifluorene Derivative | Role | Key Performance Metric | Value | Reference |
|---|---|---|---|---|---|
| Green Phosphorescent OLED | 4-4PySF | Electron Transport Material | Turn-on Voltage | 2.6 V | researchgate.net |
| Green Phosphorescent OLED | 4-4PySF | Electron Transport Material | Max. External Quantum Efficiency | 20.5% | researchgate.net |
| Organic Photovoltaic Cell | SF(DPPB)₄ | Non-Fullerene Acceptor | Power Conversion Efficiency | 5.16% | rsc.org |
| Organic Photovoltaic Cell | SF(DPPB)₄ | Non-Fullerene Acceptor | Open-Circuit Voltage (Voc) | 1.14 V | rsc.org |
| Organic Photovoltaic Cell | SBF-PDI₄ | Non-Fullerene Acceptor | Power Conversion Efficiency | 5.34% | researchgate.netrsc.org |
Organic Field-Effect Transistors (OFETs)
The application of this compound and its derivatives in Organic Field-Effect Transistors (OFETs) has garnered significant interest. The inherent properties of the spirobifluorene unit, such as its high thermal and morphological stability, combined with the electronic characteristics of the pyrene substituents, make it a promising candidate for active layers in these devices.
Utilizing Ambipolar Carrier Transport Properties for OFET Applications
Ambipolar transport, the ability of a material to conduct both positive (holes) and negative (electrons) charge carriers, is a highly desirable characteristic for advanced OFETs, enabling the fabrication of complementary-like logic circuits on a single semiconductor layer. While direct studies on the ambipolar behavior of this compound are not extensively documented in publicly available research, the broader class of spirobifluorene derivatives has shown significant promise in this area. For instance, novel ambipolar spiro-configured donor-acceptor blue-light emitters have been synthesized and incorporated into single-layer OLED devices, demonstrating the potential of the spirobifluorene core to facilitate the transport of both charge carriers. nih.gov The introduction of different electron-donating and electron-accepting moieties onto the spirobifluorene framework allows for the tuning of its electronic properties and can lead to improved and more balanced charge transport rates.
The pyrene units in this compound, known for their charge transport capabilities, are expected to play a crucial role in the charge transport properties of the molecule. researchgate.net Theoretical studies on other pyrene-substituted systems have indicated their potential for both hole and electron transport. researchgate.net This suggests that this compound could exhibit ambipolar characteristics, a critical feature for the development of complex organic circuits.
Evaluation of Field-Effect Mobility and Device Performance Metrics
For instance, a closely related compound, 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF), has been synthesized and utilized in organic light-emitting diodes. ossila.com Although the primary focus of that study was on its emissive properties, the successful operation of the device implies efficient charge injection and transport within the TPSBF layer. High-performance OFETs based on other organic semiconductors can achieve mobilities comparable to or exceeding that of amorphous silicon. tcichemicals.comnih.govresearchgate.net
The performance of an OFET is not solely dependent on the active material but also on factors like the device architecture, the quality of the dielectric layer, and the interface between the semiconductor and the electrodes. The evaluation of these parameters is crucial for optimizing the performance of any new material in an OFET device.
Other Emerging Optoelectronic Applications
Beyond OFETs, the unique structural and electronic properties of this compound make it a compelling candidate for a range of other cutting-edge optoelectronic applications.
Materials for Self-Assembly Processes and Supramolecular Chemistry
The rigid, three-dimensional structure of the spirobifluorene core makes it an excellent building block, or tecton, for creating ordered supramolecular structures through self-assembly. cas.czbeilstein-journals.orgresearchgate.netnih.gov The pyrene substituents can further direct these interactions through π-π stacking, leading to the formation of well-defined nano- and microstructures.
Studies on other 2,7- and 2,2',7,7'-tetrasubstituted spirobifluorene derivatives have demonstrated their ability to form complex architectures, such as 2D layers with large chiral pores, through hydrogen bonding and other non-covalent interactions. cas.czresearchgate.net The functionalization of the spirobifluorene scaffold with pyridine units has also been shown to drive the self-assembly of metallosupramolecular rhombi. beilstein-journals.orgnih.gov This capacity for controlled self-organization is crucial for the bottom-up fabrication of next-generation electronic and photonic devices. The pyrene units in this compound are known to participate in strong π-π stacking interactions, which could be harnessed to create highly ordered assemblies with tailored electronic properties.
Development of New Hybrid Materials with Tailored Electronic Characteristics
The versatility of the spirobifluorene platform allows for the creation of novel hybrid materials with customized electronic properties. By combining the this compound unit with other functional materials, such as polymers, nanoparticles, or other organic molecules, it is possible to develop hybrid systems with synergistic properties.
For example, the incorporation of spirobifluorene derivatives into polymers has been explored to create materials with high thermal stability and specific electronic functionalities. ossila.com The synthesis of 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF) from its tetrabromo precursor highlights the potential for further functionalization and polymerization of pyrene-substituted spirobifluorenes. ossila.com This opens the door to designing new semiconducting polymers and cross-linked networks with the unique electronic and steric attributes of the this compound moiety. Such hybrid materials could find applications in a wide array of devices, including flexible displays, sensors, and solar cells.
Molecular Engineering and Structure Property Relationships of Spirobifluorene Pyrene Systems
Influence of Substituent Nature and Position on Molecular Properties
The properties of spirobifluorene-pyrene systems are profoundly influenced by the nature and positioning of the pyrenyl substituents on the spirobifluorene scaffold. These modifications can significantly alter the optical, thermal, and morphological characteristics of the resulting molecules.
Impact of Pyrenyl Substitution on Optical and Thermal Properties of Fluorene (B118485) Derivatives
The incorporation of pyrene (B120774) moieties into fluorene-based structures, particularly the spirobifluorene system, has a marked effect on their optical and thermal properties. Pyrene derivatives are known for their high absorption coefficients and strong fluorescence. nih.gov When attached to a spirobifluorene skeleton, they can enhance the fluorescence quantum yield and improve the thermal stability of the resulting compound. nih.gov This is attributed to the bulky and rigid nature of the pyrene substituent. nih.gov
For instance, the substitution of pyrene groups can lead to a bathochromic (red) shift in the emission spectrum. A study on a spirobifluorene derivative with four pyrene chromophores, 2,2′,7,7′-tetrakis(7-tert-butyl-1-pyrenyl)-9,9′-spirobi[9H-fluorene] (4-PySBF), showed a 20 nm red shift in its emission spectrum compared to a model compound with only two pyrene units, 9,9′-dioctyl-2,7-bis(7-tert-butyl-1-pyrenyl)-9H-fluorene (2-PyF), while their UV-Vis absorption spectra remained similar. nih.govnih.gov This suggests that the spirobifluorene framework can influence the excited state properties of the attached pyrene chromophores.
The thermal stability of spirobifluorene derivatives is generally excellent, and the addition of pyrenyl groups can further enhance this property. nih.gov Spirobifluorene compounds inherently possess high thermal and chemical stability due to their rigid spiro-linked structure. nih.govoptica.orgossila.com This rigidity, combined with the bulky nature of pyrene, contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for the longevity and reliability of organic electronic devices. optica.orgossila.com
Steric Effects of Bulky Groups on Molecular Packing and Amorphous Film Formation
The introduction of bulky substituents, such as pyrenyl groups, onto the spirobifluorene core plays a critical role in controlling molecular packing in the solid state. The inherent non-planar, cross-shaped conformation of the spirobifluorene skeleton, coupled with the steric hindrance from bulky attachments, effectively disrupts intermolecular π-π stacking interactions. acs.orgnih.gov This prevention of close molecular packing is advantageous for several reasons.
Firstly, it facilitates the formation of stable amorphous thin films. optica.orgossila.com Amorphous materials are generally isotropic and free from grain boundaries, which can be detrimental to charge transport and device performance. The spirobifluorene structure, with its sp3-hybridized central carbon, creates a twisted, non-coplanar geometry that inherently discourages crystallization and promotes the formation of uniform, morphologically stable films. ossila.com
Secondly, the suppression of intermolecular interactions helps to maintain the intrinsic photophysical properties of the individual molecules in the solid state. nih.gov In many conventional planar aromatic molecules, aggregation in the solid state leads to fluorescence quenching, where the emission intensity is significantly reduced. nih.gov The steric bulk of the pyrenyl groups on the spirobifluorene framework prevents this aggregation-caused quenching, allowing for high fluorescence quantum yields to be maintained in thin films. nih.govnih.gov
For example, a fluorinated 9,9'-spirobifluorene derivative with phenyl groups was found to have a distorted angle of 68° between the peripheral phenyl groups and the adjacent phenyl groups of the spirobifluorene core due to steric repulsion. optica.orgresearchgate.net This highly non-coplanar structure effectively limits intermolecular interactions, leading to the formation of stable amorphous thin films and ensuring that the conformation in the solid state is similar to that in solution. optica.org
Engineering Molecular Conformation for Enhanced Performance
The unique three-dimensional structure of spirobifluorene-pyrene systems can be strategically engineered to optimize their performance in electronic devices. By controlling the molecular conformation, it is possible to suppress undesirable intermolecular interactions and prevent fluorescence quenching.
Role of Perpendicular Conformations in Suppressing Undesired Intermolecular Interactions
The spiro linkage in spirobifluorene derivatives enforces a perpendicular arrangement of the two fluorene units. nih.gov This orthogonal geometry is a key feature that effectively suppresses intermolecular π-system interactions. nih.gov This structural attribute leads to higher solubility compared to their non-spiro counterparts and contributes to their high thermal stability. nih.gov
The creation of aza-spirobifluorenes with substitutions at the 4-position of the fluorene moiety can lead to a breakdown of π-conjugation due to significant steric congestion. researchgate.net This demonstrates how the strategic placement of substituents can be used to control the electronic communication between different parts of the molecule and between adjacent molecules.
Strategies for Preventing Fluorescence Quenching in the Solid State
A significant challenge in the design of luminescent materials is the prevention of fluorescence quenching in the solid state, which is often caused by intermolecular π-π stacking and the formation of non-emissive aggregates or excimers. nih.gov The spirobifluorene architecture provides an effective platform to address this issue.
The use of a spirobifluorene skeleton is a primary strategy to prevent fluorescence quenching. nih.govnih.gov By holding the chromophores in a rigid, perpendicular arrangement, the spiro-center prevents intramolecular energy or electron transfer between them, even when they are in close proximity. nih.govnih.gov For instance, in the case of 4-PySBF, the spirobifluorene framework allows the four pyrene chromophores to exhibit ideal luminescence properties with a high fluorescence quantum yield (Φ > 0.9), effectively doubling the performance of the chromophores compared to a system where they are not held in such a rigid, orthogonal arrangement. nih.govnih.gov
Furthermore, the introduction of bulky groups, as discussed previously, provides steric hindrance that inhibits close packing and the detrimental intermolecular interactions that lead to quenching. nih.gov By replacing a hydroxyl group at the 2-position of a pyrene with a benzyl (B1604629) group, the steric hindrance not only inhibits π-π stacking but also rigidifies the molecular conformation, resulting in a narrow-band blue emission. nih.gov
Tuning Conjugation Lengths and Steric Hindrance through Molecular Design
The electronic properties of spirobifluorene-pyrene systems can be finely tuned by modifying the extent of π-conjugation and the degree of steric hindrance through deliberate molecular design. The sp3-hybridized carbon at the spiro center acts as a break in the conjugation between the two fluorene units, which can be advantageous in achieving higher triplet energies, a desirable property for host materials in phosphorescent organic light-emitting diodes (OLEDs). ossila.com
The attachment of pyrenyl groups at different positions on the spirobifluorene core allows for the extension of the π-conjugated system. However, the degree of this extension and its effect on the electronic properties are highly dependent on the substitution pattern and the resulting steric interactions. For example, while the introduction of four pyrene groups in 4-PySBF led to a red-shifted emission, the UV-Vis absorption spectrum remained unchanged compared to the disubstituted analogue, indicating a complex interplay between conjugation and through-space interactions. nih.gov
The ability to modify the spirobifluorene core at various positions, such as the 2, 7, 2', and 7' positions, provides a versatile tool for chemists to design molecules with specific properties. ossila.comossila.com By strategically choosing the substituents and their points of attachment, it is possible to control the conjugation length, steric hindrance, and ultimately, the photophysical and electronic characteristics of the final material.
Modulation of Aggregation-Induced Emission Characteristics through Conjugation Control
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where fluorescence intensity diminishes upon aggregation. Pyrene, as a large polycyclic aromatic hydrocarbon, typically exhibits ACQ due to the formation of non-emissive excimers in concentrated solutions or the solid state.
However, by strategically attaching pyrene units to a rigid and bulky core like 9,9'-spirobifluorene, the AIE characteristics can be modulated. The spirobifluorene framework serves to control the degree of π-conjugation and sterically hinders the pyrene moieties. This structural design can prevent the kind of direct face-to-face (π-π) stacking that leads to excimer formation and quenching. Instead, it promotes the restriction of intramolecular motion (RIM) in the aggregated state, a key mechanism for activating AIE. By limiting the non-radiative decay pathways (e.g., vibrations and rotations) that are active in solution, the radiative emission channel becomes dominant in the solid state, leading to enhanced fluorescence. The conjugation between the pyrene units and the fluorene backbone at the 2 and 7 positions allows for electronic communication, but the rigid, orthogonal SBF structure ensures that this does not lead to undesirable, quenching-prone aggregation.
Rational Design for Tunable Emission Colors and Broadband Emission
The emission profile of 2,7-Dipyrenyl-9,9-spirobifluorene is a product of its hybrid electronic structure, which combines the emission properties of the fluorene backbone with those of the pyrene substituents. The pyrene units themselves can exhibit both monomer (blue) and excimer (broad, red-shifted) emission. The rational design of the molecule, by linking these pyrene units to the 2,7-positions of the SBF core, allows for precise control over the final emission color.
This design can lead to broadband emission, which is highly desirable for creating single-emitter white organic light-emitting diodes (WOLEDs). The incomplete energy transfer from the SBF host to the pyrene guest, combined with the potential for both monomer and controlled excimer emission from the pyrenyl groups, can result in a spectrum that spans a significant portion of the visible range.
A closely related compound, 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF) , which features four pyrene units, has been shown to produce broad-spectrum white emission in an organic light-emitting device. ossila.com This demonstrates the viability of the pyrene-SBF architecture for achieving broadband emission. An OLED fabricated with TPSBF as the emitting layer exhibited a maximum luminescence of 57,680 cd/m² and a current efficiency of 6.51 cd/A. ossila.com
Table 1: Electroluminescence Data for a Related Pyrene-SBF Compound
| Compound | Device Configuration | Max. Luminescence (cd/m²) | Max. Current Efficiency (cd/A) | Emission Profile |
|---|---|---|---|---|
| TPSBF | ITO/2-TNATA/NPB/TPSBF/Alq3/LiF/Al | 57,680 | 6.51 | Broad-spectrum White |
Data for 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF), a related compound used to illustrate the potential of the pyrene-SBF system. ossila.com
Morphological Stability and Device Operational Lifetime
The operational lifetime of an organic electronic device is intrinsically linked to the morphological stability of the organic materials used within its layers. Materials that crystallize or undergo phase changes over time can lead to device failure. The 9,9'-spirobifluorene core is a cornerstone of modern materials design precisely because it imparts exceptional morphological stability. ossila.com Its rigid, three-dimensional, and non-coplanar structure effectively disrupts the close molecular packing required for crystallization, forcing the material to form a stable amorphous glass. ossila.com This amorphous nature is preserved during the thin-film deposition process and throughout the operational life of the device, preventing the formation of grain boundaries that can act as traps for charge carriers and sites for degradation.
Enhanced Glass Transition Temperature (Tg) and Thermal Stability for Improved Device Longevity
A high glass transition temperature (Tg) is a critical indicator of a material's morphological stability. The Tg is the temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. A high Tg ensures that the material remains structurally rigid and stable even under the heat generated during device operation, thereby enhancing device longevity.
The spirobifluorene skeleton is renowned for producing materials with very high glass transition temperatures and excellent thermal stability. ossila.comnih.gov The restricted segmental mobility imposed by the spiro center contributes to these high Tg values. While the specific Tg of this compound is not publicly documented, data from analogous SBF-based materials underscore the stability of this molecular platform. For example, hole-transporting materials based on a 3,6-disubstituted SBF skeleton exhibit Tg values exceeding 145 °C and thermal decomposition temperatures (Td) as high as 506 °C. nih.gov Aromatic polyimides incorporating the SBF unit have demonstrated even higher thermal resilience, with Tg values in the range of 287–374 °C and decomposition temperatures above 570 °C. researchgate.net
Table 2: Thermal Properties of Related Spirobifluorene (SBF) Materials
| Material Class | Substitution Pattern | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td, 5% or 10% loss) |
|---|---|---|---|
| SBF-based HTM | 3,6-disubstituted | > 145 °C | up to 506 °C |
| SBF-based Polyimide | 2,2'-diamino derived | 287 - 374 °C | > 570 °C |
This table presents data from related SBF derivatives to illustrate the characteristic thermal stability of the spirobifluorene core. nih.govresearchgate.net
Correlation between Material Morphology and Device Operational Lifetime Improvement
The direct correlation between the stable amorphous morphology of SBF-based materials and improved device lifetime is well-established. The prevention of crystallization during device operation is paramount. When organic thin films crystallize, the resulting grain boundaries can scatter charge carriers, increasing the device's operating voltage and creating localized hot spots that accelerate material degradation. Furthermore, these boundaries can act as pathways for the ingress of atmospheric moisture and oxygen, which are detrimental to the stability of the organic materials and the electrode interfaces.
By using a material like this compound, which is designed to form a uniform, stable amorphous film, these degradation pathways are minimized. ossila.com The smooth, homogeneous morphology ensures efficient charge transport across the organic layer and reduces the likelihood of electrical shorts or non-emissive dark spots forming over time. The inherent stability of the SBF core, combined with the robust electronic nature of the pyrene substituents, results in a material that can withstand the electrical and thermal stresses of long-term device operation, leading to a significant improvement in operational lifetime. nih.gov
Table 3: List of Mentioned Compounds
| Abbreviation | Full Compound Name |
|---|---|
| SBF | 9,9'-Spirobifluorene |
| TPSBF | 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene |
| HTM | Hole-Transporting Material |
| 3,3',6,6'-TDTA-SBF | 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene |
| 2-TNATA | 4,4',4''-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine |
| NPB | N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine |
Future Research Directions and Perspectives
Development of Next-Generation 2,7-Dipyrenyl-9,9-spirobifluorene Derivatives with Advanced Functionalities
The core structure of this compound offers a versatile platform for the synthesis of new derivatives with tailored properties. The introduction of various functional groups at different positions on the spirobifluorene or pyrene (B120774) units can significantly influence the electronic and optical characteristics of the molecule.
Future synthetic strategies are expected to focus on:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can fine-tune the HOMO and LUMO energy levels, leading to improved charge injection/transport properties and optimized performance in electronic devices. For instance, fluorination has been shown to be an effective strategy for tuning the energy levels and thermal stabilities of spirobifluorene derivatives. researchgate.netresearchgate.net
Enhancement of Triplet Energy: For applications in blue phosphorescent organic light-emitting diodes (OLEDs), host materials with high triplet energies are crucial. researchgate.netrsc.org Future derivatives will likely incorporate moieties that maintain or even increase the high triplet energy of the spirobifluorene core to efficiently confine excitons on the phosphorescent dopant.
Improved Solubility and Film Morphology: Attaching bulky or flexible side chains can enhance the solubility of the compounds, making them more amenable to solution-based processing techniques. This can also influence the molecular packing in the solid state, affecting charge transport and device stability.
Novel Precursors and Synthetic Routes: Research into more efficient and versatile synthetic methodologies for spirobifluorene precursors, such as 2,2'-dibromo-9,9'-spirobifluorene (B1249592) and 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, will continue to be important for accessing a wider range of derivatives. nih.govossila.com
Exploration of Novel Device Architectures and Advanced Processing Techniques
The performance of devices incorporating this compound and its analogs is not solely dependent on the molecular properties but also on the device architecture and fabrication methods.
A key area of future research will be the development of all-solution-processed devices . This approach offers the potential for low-cost, large-area fabrication of electronic devices such as OLEDs. rsc.org The development of spirobifluorene derivatives with high solubility and good film-forming properties is critical for the success of this technique. rsc.org For example, a series of non-doped solution-processed deep-blue emitters based on oligocarbazole-end-capped spirobifluorenes have shown excellent performance in all-solution-processed OLEDs. rsc.org
Furthermore, the exploration of novel device architectures, such as inverted or tandem structures, could lead to significant improvements in efficiency and stability. The use of spirobifluorene derivatives in single-layer phosphorescent OLEDs has already shown promising results, and further optimization of such simplified device structures is a viable research direction. researchgate.net
| Device Type | Spirobifluorene Derivative | Key Performance Metric | Reference |
| All-Solution-Processed Non-Doped Deep-Blue OLED | 5,9-CSBF | EQE: 4.10% | rsc.org |
| Single-Layer Green Phosphorescent OLED | Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide | EQE: 13.2% | researchgate.net |
| Blue Phosphorescent OLED | 4-phenyl-9,9′-spirobifluorene (Host) | Current Efficiency: ~20 cd A⁻¹ | rsc.org |
| Solution-Processed Narrowband Green OLED | DSpDCz | EQE: 19.0% | rsc.org |
| Red Phosphorescent OLED | DPNA-SFX (Hole Transport Layer) | EQE: 34.7% | rsc.org |
Table 1: Performance of selected OLEDs incorporating spirobifluorene derivatives.
Advanced Computational Modeling for Predictive Material Design and Optimization
Computational modeling, particularly using techniques like Density Functional Theory (DFT), has become an indispensable tool in the design and optimization of new organic electronic materials. researchgate.net In the context of this compound and its derivatives, computational studies can provide valuable insights into:
Structure-Property Relationships: Predicting how modifications to the molecular structure will affect key electronic and photophysical properties such as energy levels, absorption and emission spectra, and charge transport characteristics.
Excited State Properties: Understanding the nature of the excited states, including singlet and triplet energies, is crucial for designing efficient emitters and host materials for OLEDs.
Molecular Packing and Morphology: Simulating the intermolecular interactions and predicting the solid-state packing can help in understanding and controlling the charge transport properties of thin films.
Future research will likely involve the use of more advanced computational methods to accurately predict the performance of new materials before their synthesis, thereby accelerating the materials discovery process.
Integration into Multi-component and Hybrid Systems for Synergistic Effects
The unique properties of this compound and its derivatives make them excellent candidates for integration into multi-component and hybrid material systems. This can lead to synergistic effects where the combination of materials results in enhanced performance that surpasses that of the individual components.
One promising area is the use of spirobifluorene derivatives in hybrid organic-inorganic perovskite solar cells . The spirobifluorene unit can be incorporated into hole-transporting materials, contributing to the high efficiency and stability of these devices.
Another important application is in phosphorescent OLEDs , where spirobifluorene-based materials can act as hosts for phosphorescent emitters. researchgate.net The high triplet energy of the spirobifluorene host ensures efficient energy transfer to the phosphorescent guest, leading to high-efficiency light emission. Future work will focus on designing host-guest systems with optimized energy level alignment and intermolecular interactions for even better performance.
Fundamental Understanding of Complex Photophysical and Charge Transfer Phenomena under Operational Conditions
A deeper understanding of the fundamental photophysical and charge transfer processes that occur in this compound-based materials under operational conditions is essential for further improving device performance and stability. Advanced spectroscopic techniques, such as transient absorption spectroscopy , can be employed to probe the dynamics of excited states and charge carriers on ultrafast timescales. researchgate.netmdpi.comrsc.orgrsc.orgberkeley.edu
Key research questions to be addressed include:
The mechanisms of exciton (B1674681) formation, diffusion, and recombination.
The role of intermolecular interactions and molecular packing on charge transport.
The pathways of non-radiative decay and their impact on device efficiency.
The degradation mechanisms of the materials under electrical stress and exposure to oxygen and moisture.
By elucidating these fundamental processes, researchers can develop strategies to mitigate degradation pathways and design more robust and efficient materials and devices.
Q & A
What are the key synthetic strategies for 2,7-dipyrenyl-9,9-spirobifluorene, and how do reaction conditions influence regioisomer formation?
Basic Research Focus :
The synthesis typically involves Suzuki-Miyaura cross-coupling between 2,7-dibromo-9,9-spirobifluorene and pyrenyl boronic acids. Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature, which affect coupling efficiency and regioisomer separation. For example, polar aprotic solvents like THF enhance reaction rates but may require chromatographic purification to isolate regioisomers .
Advanced Research Focus :
Stereochemical control during spirobifluorene functionalization remains challenging. Metal-halogen exchange reactions with Grignard reagents (e.g., 2-bromobiphenyl derivatives) can introduce substituents at specific positions (e.g., 2, 3', 6'), but steric hindrance from pyrenyl groups may lead to incomplete cyclization or byproduct formation. Single-crystal X-ray diffraction is essential to confirm regioisomer purity .
How do the photophysical properties of this compound compare to its non-pyrenyl analogs?
Basic Research Focus :
The compound exhibits strong UV absorption at 363 nm and photoluminescence (PL) at 424 nm in THF, attributed to π-π* transitions in the pyrenyl moieties. Its fluorescence quantum yield (Φ) is significantly higher than non-pyrenyl spirobifluorenes (e.g., Spiro-TAD, Φ ~0.7) due to extended conjugation and reduced aggregation-induced quenching .
Advanced Research Focus :
Time-resolved fluorescence spectroscopy reveals multiexponential decay kinetics, suggesting energy transfer between the spirobifluorene core and pyrenyl substituents. Computational studies (TD-DFT) can model charge-transfer states, but experimental validation is required to resolve discrepancies in predicted vs. observed Stokes shifts .
What methodologies are recommended for characterizing thermal stability and glass transition behavior?
Basic Research Focus :
Thermogravimetric analysis (TGA) shows a decomposition temperature >440°C (0.5% weight loss), indicating high thermal stability. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) >290°C, critical for organic light-emitting diode (OLED) applications where thermal endurance is paramount .
Advanced Research Focus :
Contradictions in Tg values across studies may arise from differences in sample purity or measurement protocols (e.g., heating rates). High-vacuum sublimation (>99% HPLC purity) is necessary to eliminate plasticizing impurities that artificially lower Tg .
How does this compound perform in hole-transport layers (HTLs) for perovskite/silicon tandem solar cells?
Basic Research Focus :
The compound’s high hole mobility (µh ~10⁻³ cm²/Vs) and energy-level alignment (HOMO ~5.4 eV) make it suitable for HTLs. However, its performance is inferior to Spiro-OMeTAD in long-term stability due to pyrenyl group susceptibility to oxidation .
Advanced Research Focus :
Co-deposition with copper(I) thiocyanate (CuSCN) improves HTL conductivity and reduces hysteresis in current-voltage curves. Challenges include interfacial defects at the perovskite/HTL boundary, which can be mitigated via surface passivation with self-assembled monolayers (SAMs) .
What are the implications of spiroconjugation on nonlinear optical (NLO) properties?
Advanced Research Focus :
Spiroconjugation in this compound enables tenfold enhancement in second hyperpolarizability (γ) compared to monomeric analogs, as observed via degenerate four-wave mixing (DFWM). The orthogonal geometry minimizes electronic coupling between subunits, suggesting the enhancement arises from orientational effects and vibronic coupling .
Data Contradiction Analysis :
Conflicting reports attribute NLO enhancements to either spiroconjugation or dipole-dipole interactions. Polarized Raman spectroscopy can differentiate these mechanisms by probing symmetry-breaking vibrational modes .
How can researchers resolve enantiomeric purity in spirobifluorene derivatives?
Advanced Research Focus :
Optical resolution of 9,9′-spirobifluorene diols (e.g., SBIFOL) is achieved via inclusion complexation with chiral hosts (e.g., 2,3-dimethoxy-N,N,N',N'-tetracyclohexylsuccinamide), yielding >99% enantiomeric excess (ee). X-ray crystallography is critical to confirm absolute configurations .
What strategies address aggregation-induced emission quenching in device fabrication?
Advanced Research Focus :
Blending with steric matrices (e.g., poly(methyl methacrylate)) or covalent functionalization with bulky substituents (e.g., tert-butyl groups) reduces intermolecular π-π stacking. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) are used to optimize film morphology .
How do substituent positions (2,7 vs. 3',6') influence electronic properties?
Advanced Research Focus :
Electron-withdrawing groups at 2,7 positions (e.g., Br) lower the LUMO level, enhancing electron transport. In contrast, electron-donating groups at 3',6' positions (e.g., NH₂) raise the HOMO level, improving hole injection. Cyclic voltammetry (CV) in DMF reveals quasi-reversible redox waves at E° = -1.75 V vs. SCE for acetyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
